molecular formula C24H27ClN4O2S B2564151 N-(5-CHLORO-2-METHOXYPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894889-87-3

N-(5-CHLORO-2-METHOXYPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2564151
CAS No.: 894889-87-3
M. Wt: 471.02
InChI Key: MPIBXABWFLOFJB-UHFFFAOYSA-N
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Description

“N-(5-CHLORO-2-METHOXYPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE” is a complex organic compound that features a unique triazaspirodecadiene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-CHLORO-2-METHOXYPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the triazaspirodecadiene core, followed by the introduction of the chloromethoxyphenyl and dimethylphenyl groups through various coupling reactions. The final step often involves the addition of the methylsulfanyl group under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazaspirodecadiene core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the triazaspirodecadiene core suggests potential bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(5-CHLORO-2-METHOXYPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-METHOXYPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE: shares structural similarities with other triazaspirodecadiene derivatives.

    This compound: can be compared to other compounds with similar functional groups, such as sulfoxides or sulfones.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the triazaspirodecadiene core. This combination may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-15-5-6-17(13-16(15)2)21-22(32-4)28-24(27-21)9-11-29(12-10-24)23(30)26-19-14-18(25)7-8-20(19)31-3/h5-8,13-14H,9-12H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIBXABWFLOFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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